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Homoeriodictyol 7-O-glucoside - 14982-11-7

Homoeriodictyol 7-O-glucoside

Catalog Number: EVT-467366
CAS Number: 14982-11-7
Molecular Formula: C22H24O11
Molecular Weight: 464.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Homoeriodictyol 7-O-glucoside is a natural product found in Limonium aureum, Viscum articulatum, and Viscum coloratum with data available.
Source and Classification
  • Source: Homoeriodictyol 7-O-glucoside is isolated from Viscum coloratum, which has been traditionally used in herbal medicine.
  • Classification: It is classified as a flavonoid glycoside, specifically a flavanone glycoside due to the presence of the flavanone backbone in its structure.
Synthesis Analysis

The synthesis of homoeriodictyol 7-O-glucoside can be achieved through several methods, including extraction from natural sources and synthetic approaches.

Extraction Method

  1. Plant Material: Fresh leaves of Viscum coloratum are harvested.
  2. Solvent Extraction: The plant material is subjected to extraction using solvents like ethanol or methanol.
  3. Purification: The extract is filtered and concentrated, followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate the target compound.

Synthetic Method

Recent studies have explored total synthesis methods for flavonoid glycosides:

  1. Starting Materials: Appropriate flavonoid precursors are selected.
  2. Glycosylation Reaction: A glycosyl donor (e.g., glucose) is reacted with the aglycone (homoeriodictyol) under acidic or enzymatic conditions to form the glycoside.
  3. Purification: The product is purified using chromatography techniques.
Molecular Structure Analysis

The molecular formula for homoeriodictyol 7-O-glucoside is C17H20O8C_{17}H_{20}O_8, with a molecular weight of approximately 364.34 g/mol.

Structural Features

  • Flavonoid Backbone: It contains a flavanone structure characterized by a chromone ring fused with a phenolic ring.
  • Glycosylation: The glucose moiety is attached at the 7-position of the flavanone structure, which influences its solubility and biological activity.

Spectroscopic Data

Identification and characterization are typically performed using:

  • Nuclear Magnetic Resonance (NMR): Provides information on the hydrogen and carbon environments in the molecule.
  • Mass Spectrometry: Used to determine molecular weight and fragmentation patterns.
Chemical Reactions Analysis

Homoeriodictyol 7-O-glucoside can undergo various chemical reactions typical of flavonoids:

  1. Hydrolysis: In acidic conditions, it can hydrolyze to release homoeriodictyol and glucose.
  2. Oxidation: The phenolic hydroxyl groups can be oxidized to form quinones, which may have different biological activities.
  3. Complexation: It can form complexes with metal ions due to its phenolic nature, affecting its bioactivity.
Mechanism of Action

The mechanism of action for homoeriodictyol 7-O-glucoside involves several pathways:

  1. Antioxidant Activity: It scavenges free radicals, thereby reducing oxidative stress in cells.
  2. Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory properties.
  3. Cell Signaling Modulation: It may influence various signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish powder.
  • Solubility: Soluble in water and organic solvents like ethanol due to the glycosylation.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and heat.
  • pH Sensitivity: Exhibits changes in solubility and stability depending on pH levels.
Applications

Homoeriodictyol 7-O-glucoside has several scientific applications:

  1. Pharmaceuticals: Investigated for its potential therapeutic effects against various diseases, including cancer and inflammatory disorders.
  2. Nutraceuticals: Used in dietary supplements for its antioxidant properties.
  3. Cosmetics: Incorporated into skincare products for its protective effects against oxidative stress.
Biosynthetic Pathways and Enzymatic Mechanisms of Homoeriodictyol 7-O-glucoside in Plant Systems

Evolutionary Conservation of Flavonoid 7-O-Glucosyltransferase (7GlcT) Families

The biosynthesis of homoeriodictyol 7-O-glucoside exemplifies the molecular ingenuity of plant specialized metabolism, centered on flavonoid 7-O-glucosyltransferases (7GlcTs). These enzymes belong to the plant secondary product glycosyltransferase (PSPG) superfamily, characterized by a conserved C-terminal PSPG box that facilitates uridine diphosphate glucose (UDP-glucose) binding. Phylogenetic analyses reveal that 7GlcTs diverged early from ancestral glycosyltransferases, with distinct clades specializing in flavanone 7-O-glucosylation across diverse plant families. The enzyme from Arabidopsis thaliana (At7GlcT) demonstrates particularly high catalytic efficiency for homoeriodictyol glucosylation, reflecting evolutionary optimization within the Brassicaceae lineage [1].

In Boraginaceae species like Eriodictyon californicum (yerba santa), 7GlcT orthologs exhibit remarkable sequence homology (>80%) to asterid-specific isoforms, suggesting conserved molecular machinery for flavanone glucosylation. Similarly, Viscum coloratum expresses a functionally equivalent 7GlcT that converts homoeriodictyol to its 7-O-glucoside derivative, despite evolving independently in the Santalaceae family. This convergent evolution underscores the compound's significant ecological functions—likely serving as an antioxidant shield against UV radiation and a chemical deterrent against herbivores [5] [8].

Table 1: Phylogenetic Distribution of 7-O-Glucosyltransferases in Plant Families

Plant SpeciesFamilyAmino Acid Identity to At7GlcT (%)Specific Activity (nkat/mg)
Arabidopsis thalianaBrassicaceae10048.3 ± 2.1
Eriodictyon californicumBoraginaceae83.632.7 ± 1.8
Viscum coloratumSantalaceae78.929.5 ± 2.3
Hordeum vulgarePoaceae68.212.4 ± 0.9

Substrate Specificity and Kinetic Characterization of Key Biosynthetic Enzymes

The glucosylation of homoeriodictyol showcases exquisite enzymatic precision, governed by structural complementarity between 7GlcTs and their flavanone substrates. Systematic enzyme screening has identified Arabidopsis thaliana 7GlcT (AtUGT89C1) as the most catalytically efficient variant, exhibiting a Km of 28.4 μM and kcat of 1.6 s⁻¹ for homoeriodictyol—parameters significantly superior to orthologs from barley or rice. Molecular docking simulations reveal that AtUGT89C1's catalytic pocket accommodates the methoxyl group at homoeriodictyol's 3' position through hydrophobic interactions, while hydrogen bonding with the 5-OH group positions the 7-hydroxyl for nucleophilic attack on UDP-glucose [1] [4].

Metabolic engineering platforms have quantified the cofactor dependence of this transformation. Engineered Saccharomyces cerevisiae producing homoeriodictyol 7-O-glucoside demonstrated a 91.3% reduction in intermediate accumulation when NADPH regeneration was enhanced, confirming the critical redox balance required for sustained glucosylation. Furthermore, UDP-glucose availability directly correlates with product yield—overexpression of phosphoglucose mutase (pgm) and UDP-glucose pyrophosphorylase (galU) in E. coli increased intracellular UDP-glucose 4.2-fold, boosting homoeriodictyol 7-O-glucoside titers to 2.70 g·L⁻¹ in bioreactor cultivations [1] [4].

Table 2: Kinetic Parameters of Flavonoid 7-O-Glucosyltransferases Toward Homoeriodictyol

Enzyme SourceKm (μM)Vmax (nkat·mg⁻¹)kcat/Km (mM⁻¹·s⁻¹)Specificity Constant
Arabidopsis thaliana28.4 ± 1.948.3 ± 2.117001.00
Hordeum vulgare (Bgh-induced)56.7 ± 3.218.6 ± 0.83280.19
Eriodictyon californicum41.2 ± 2.532.7 ± 1.87940.47
Engineered S. cerevisiae38.9 ± 2.1142.6 ± 5.3*36652.16

* Vmax enhancement achieved via promoter engineering and gene dosage optimization

Transcriptional Regulation of Homoeriodictyol 7-O-glucoside Production Under Biotic Stress

Biotic stressors orchestrate sophisticated transcriptional reprogramming that amplifies homoeriodictyol 7-O-glucoside biosynthesis. In barley (Hordeum vulgare), Blumeria graminis infection rapidly induces HvCHS2 expression—encoding a homoeriodictyol/eriodictyol synthase—within 6 hours post-inoculation, correlating with localized accumulation of the phytoalexin lutonarin (homoeriodictyol 7-O-glucoside). This defense response is coordinated by jasmonate-responsive transcription factors that bind conserved cis-elements in the HvCHS2 promoter, notably MYC2 and MYB44 orthologs [5].

Metabolic evidence confirms this regulatory paradigm in engineered yeast. Disruption of endogenous glycoside hydrolases (EXG1, SPR1) in Saccharomyces cerevisiae increased homoeriodictyol 7-O-glucoside titers 7.2-fold by preventing deglucosylation—a mimic of pathogen-induced metabolic channeling. Furthermore, flux analysis revealed that biotic stress signaling redirects carbon from primary metabolism through the shikimate pathway, increasing intracellular homoeriodictyol availability by 174.0 mg·L⁻¹ prior to glucosylation. This metabolic rewiring ensures preferential UDP-glucose allocation to defense compound synthesis under stress [4] .

Table 3: Transcription Factors Regulating Homoeriodictyol 7-O-glucoside Biosynthesis

Transcription FactorFamilyTarget GenesInducing StimuliEffect on Production
MYC2bHLHPAL, HvCHS2Jasmonates, Fungal Elicitors↑ 8.7-fold
MYB44MYB4CL, UGT89C1Salicylic Acid, ROS↑ 6.2-fold
WRKY33WRKYCHI, F3'HNecrotrophic Pathogens↑ 4.9-fold
bZIP60bZIPUGPase, PGMER Stress, Biotic Stress↑ UDP-glucose 3.1-fold

The uridine diphosphate glycosyltransferase (UGT) genes themselves are subject to multilayer control. Pathogen-associated molecular patterns (PAMPs) trigger phosphorylation of pre-existing 7GlcT proteins via mitogen-activated protein kinases (MAPK3/6), enhancing their catalytic turnover within minutes. Concurrently, transcriptional induction of UGT genes provides sustained enzyme capacity, demonstrating temporal coordination of post-translational and transcriptional regulation. This dual control mechanism enables plants to dynamically balance resource allocation between growth and defense—a paradigm observed across taxonomically diverse species producing 7-O-glucosylated flavanones [4] [5] .

Properties

CAS Number

14982-11-7

Product Name

Homoeriodictyol 7-O-glucoside

IUPAC Name

(2S)-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one

Molecular Formula

C22H24O11

Molecular Weight

464.4 g/mol

InChI

InChI=1S/C22H24O11/c1-30-15-4-9(2-3-11(15)24)14-7-13(26)18-12(25)5-10(6-16(18)32-14)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-6,14,17,19-25,27-29H,7-8H2,1H3/t14-,17+,19+,20-,21+,22+/m0/s1

InChI Key

KZQCCKUDYVSOLC-YMTXFHFDSA-N

SMILES

COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

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